N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-2-(3-METHYLPHENYL)ACETAMIDE
CAS No.: 1421514-28-4
Cat. No.: VC7041879
Molecular Formula: C17H26N2O2
Molecular Weight: 290.407
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421514-28-4 |
|---|---|
| Molecular Formula | C17H26N2O2 |
| Molecular Weight | 290.407 |
| IUPAC Name | N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C17H26N2O2/c1-14-4-3-5-15(12-14)13-17(20)18-16-6-8-19(9-7-16)10-11-21-2/h3-5,12,16H,6-11,13H2,1-2H3,(H,18,20) |
| Standard InChI Key | ODUVCVJHVLQLID-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CC(=O)NC2CCN(CC2)CCOC |
Introduction
Chemical Identity and Structural Features
Molecular and IUPAC Nomenclature
The systematic IUPAC name N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(3-methylphenyl)acetamide reflects its core components:
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A piperidine ring substituted at the 1-position with a 2-methoxyethyl group.
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An acetamide side chain at the 4-position of the piperidine, connected to a 3-methylphenyl aromatic ring.
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 954019-26-2 | |
| Molecular Formula | C₁₈H₂₈N₂O₂ | |
| Molecular Weight | 304.434 g/mol | |
| SMILES | CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)CCOC | |
| InChIKey | JGVUVUACFFSCAI-UHFFFAOYSA-N |
Structural Analysis
The compound’s three-dimensional conformation is influenced by:
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Piperidine Ring Flexibility: The chair conformation of the piperidine ring minimizes steric strain, while the 2-methoxyethyl side chain introduces steric bulk and hydrogen-bonding potential.
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Acetamide Linkage: The amide bond between the piperidine and 3-methylphenyl groups confers rigidity, favoring interactions with biological targets like enzymes or receptors.
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Aromatic System: The 3-methylphenyl group contributes hydrophobic interactions, enhancing membrane permeability and target binding.
Synthesis and Reactivity
Critical Reaction Parameters:
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Temperature: 0–5°C during acyl chloride addition to prevent side reactions.
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Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.
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Catalysts: Triethylamine to neutralize HCl byproducts.
Reactivity Profile
The compound exhibits:
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Amide Hydrolysis: Susceptibility to acidic or basic conditions, yielding 3-methylphenylacetic acid and 1-(2-methoxyethyl)piperidin-4-amine.
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Oxidative Stability: The tertiary amine in the piperidine ring resists oxidation under ambient conditions.
Physicochemical Properties
Partition and Solubility
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logP (Octanol-Water): Estimated at 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: Poor solubility in water (<1 mg/mL) due to the hydrophobic 3-methylphenyl group.
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at 1650 cm⁻¹ (amide C=O stretch) and 1100 cm⁻¹ (C-O-C ether stretch).
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NMR:
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¹H NMR (CDCl₃): δ 7.2–7.4 (m, 4H, aromatic), δ 3.4–3.6 (m, 4H, OCH₂CH₂), δ 2.3 (s, 3H, CH₃).
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Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for:
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Bioisosteric Replacements: Substituting the 3-methylphenyl group with fluorinated analogs to enhance metabolic stability.
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Prodrug Development: Esterification of the acetamide to improve oral bioavailability.
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